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molecular formula C17H13FN2O5 B3182368 4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline CAS No. 516526-44-6

4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline

Cat. No. B3182368
M. Wt: 344.29 g/mol
InChI Key: MHRMSZPCHBTAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732613B2

Procedure details

A mixture of 4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline (612 mg, 1.8 mmol), Zn powder (2.0 g) and NH4Cl (1.4 g) in MeOH (25 mL) and THF (25 mL) was heated at reflux temp. overnight with stirring. To this mixture was added DMF (45 mL) and water (20 mL), stirred for 10 minutes, and the solid was filtered. The filtrate solution was concentrated in vacuo, and the residue was purified by preparative HPLC to afford the product (230 mg, 41%) as a brown solid. 1H NMR (CDCl3) δ 8.38 (d, 1H, J=5.5 Hz), 7.52 (s, 1H), 7.32 (s, 1H), 6.91 (t, 1H, J=8.8 Hz), 6.44 (dd, 1H, J=11.6, 2.2 Hz), 6.38 (dd, 1H, J=8.2, 2.2 Hz), 6.32 (d, 1H, J=5.0 Hz), 3.94 (s, 3H), 3.92 (s, 3H).
Quantity
612 mg
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:22]=[C:21]([N+:23]([O-])=O)[CH:20]=[CH:19][C:3]=1[O:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:17][CH3:18])=[C:12]([O:15][CH3:16])[CH:13]=2)[N:8]=[CH:7][CH:6]=1.[NH4+].[Cl-].CN(C=O)C.O>CO.C1COCC1.[Zn]>[CH3:16][O:15][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][C:11]=1[O:17][CH3:18])[N:8]=[CH:7][CH:6]=[C:5]2[O:4][C:3]1[CH:19]=[CH:20][C:21]([NH2:23])=[CH:22][C:2]=1[F:1] |f:1.2|

Inputs

Step One
Name
Quantity
612 mg
Type
reactant
Smiles
FC1=C(OC2=CC=NC3=CC(=C(C=C23)OC)OC)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
1.4 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
overnight with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temp
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=C(C=C(C=C1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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